(R)-(-)-Denopamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Denopamine Hydrochloride is a synthetic catecholamine that has been used in a variety of scientific applications. It is a chiral compound, meaning that it has two optical isomers, the (R)- and (S)-forms. The (R)-form is the most active form, and is the one most commonly used in research. It is an important research tool for scientists studying the effects of catecholamines in the body, and has been used in a variety of applications, including studies of the cardiovascular system, the central nervous system, and more.

Aplicaciones Científicas De Investigación

(-)-Denopamine Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of catecholamines on the cardiovascular system, the central nervous system, and other physiological systems. It has also been used to study the effects of drugs on the body, such as the effects of drugs on blood pressure, heart rate, and other physiological parameters. In addition, it has been used to study the effects of stress on the body, as well as to study the effects of various hormones on the body.

Mecanismo De Acción

(-)-Denopamine Hydrochloride works by binding to the dopamine receptors in the body. These receptors are located in the brain, the cardiovascular system, and other parts of the body. When the (-)-Denopamine Hydrochloride binds to these receptors, it stimulates the release of catecholamines, which can then have a variety of effects on the body, depending on the type of receptor that is stimulated.

Biochemical and Physiological Effects

The effects of (-)-Denopamine Hydrochloride on the body depend on the type of receptor that it binds to. When it binds to dopamine receptors, it can have effects on the cardiovascular system, the central nervous system, and other physiological systems. For example, it can increase heart rate and blood pressure, as well as increase levels of alertness and energy. It can also have effects on the endocrine system, such as increasing levels of cortisol, adrenaline, and other hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (-)-Denopamine Hydrochloride in laboratory experiments is that it is relatively easy to synthesize and use. It is also relatively stable, and can be stored for long periods of time without degrading. However, there are some limitations to using this compound in laboratory experiments. For example, it is not able to cross the blood-brain barrier, so it is not useful for studying the effects of catecholamines on the brain. In addition, it is not able to cross the cell membrane, so it is not useful for studying the effects of catecholamines on cells.

Direcciones Futuras

(-)-Denopamine Hydrochloride has a wide range of potential future applications. It could be used to study the effects of catecholamines on the cardiovascular system, the central nervous system, and other physiological systems. It could also be used to study the effects of drugs on the body, such as the effects of drugs on blood pressure, heart rate, and other physiological parameters. In addition, it could be used to study the effects of stress on the body, as well as to study the effects of various hormones on the body. Finally, it could be used to study the effects of catecholamines on various diseases, such as Parkinson's disease and other neurological disorders.

Métodos De Síntesis

The synthesis of (-)-Denopamine Hydrochloride is relatively straightforward and can be accomplished in several steps. The first step is to synthesize the intermediate compound, (-)-3,4-dihydroxy-N-methylphenethylamine (also known as (-)-Dopamine). This can be done by reacting an aldehyde with an amine in the presence of an acid catalyst. The resulting intermediate is then converted to the hydrochloride salt of (-)-Denopamine by treating it with hydrochloric acid.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-(-)-Denopamine Hydrochloride involves the conversion of (R)-phenylglycinol to (R)-(-)-Denopamine Hydrochloride via several chemical reactions.", "Starting Materials": [ "(R)-phenylglycinol", "Thionyl chloride", "Sodium hydroxide", "Isopropyl alcohol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "1. (R)-phenylglycinol is first converted to its corresponding acid chloride using thionyl chloride.", "2. The acid chloride is then reacted with sodium hydroxide to form the corresponding carboxylic acid.", "3. The carboxylic acid is then esterified with isopropyl alcohol to form the corresponding ester.", "4. The ester is then reduced to the corresponding alcohol using hydrogen gas and palladium on carbon catalyst.", "5. Finally, the alcohol is converted to (R)-(-)-Denopamine Hydrochloride by reacting it with hydrochloric acid." ] } | |

Número CAS |

64299-19-0 |

Nombre del producto |

(R)-(-)-Denopamine Hydrochloride |

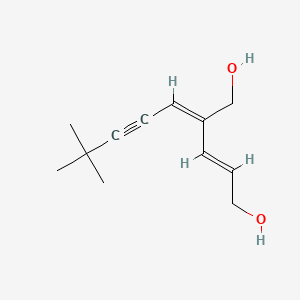

Fórmula molecular |

C18H24ClNO4 |

Peso molecular |

353.843 |

Nombre IUPAC |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |

Clave InChI |

MHLNPAYZAXBXAS-NTISSMGPSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |

Sinónimos |

α-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-benzenemethano Hydrochloride; (R)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-(αR)-_x000B_benzenemethanol Hydrochloride; (αR)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)

![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)